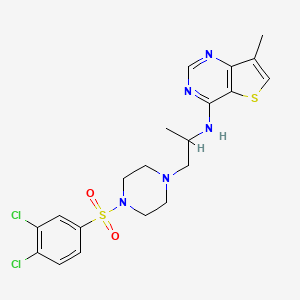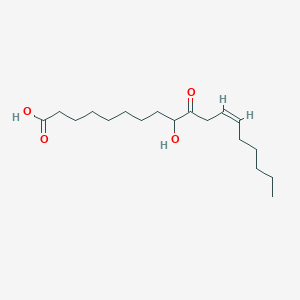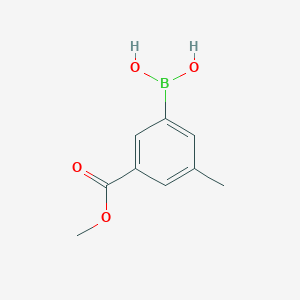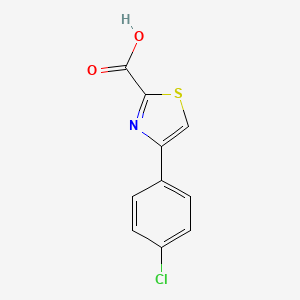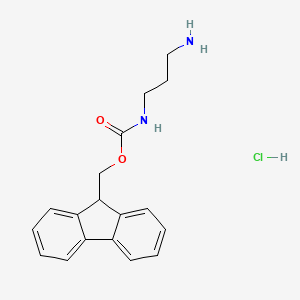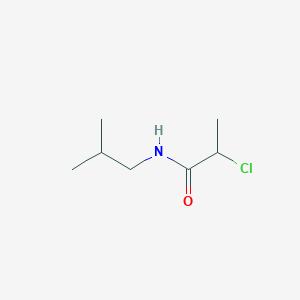
2-chloro-N-isobutylpropanamide
Descripción general
Descripción
2-chloro-N-isobutylpropanamide is an organic compound with the CAS Number: 87603-45-0 . It has a molecular weight of 163.65 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H14ClNO/c1-5(2)4-9-7(10)6(3)8/h5-6H,4H2,1-3H3,(H,9,10) . The InChI key is DACYGWNELUVMHS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- 2-chloro-N-isobutylpropanamide is involved in the synthesis of various chemical compounds. For instance, Yang Gui-qiu and Yu Chun-rui (2004) demonstrated its use in the preparation of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide, which was further converted to 4,4-dimethyl-3-isoxazolidinone with high yields (Yang Gui-qiu & Yu Chun-rui, 2004). Additionally, Huang Ming-zhi et al. (2005) synthesized a compound involving this compound and determined its structure using X-ray single crystal diffraction (Huang Ming-zhi et al., 2005).
Herbicide Research
- This compound has been studied in the context of herbicides and their environmental impact. For example, Clausen et al. (1996) used it in a study comparing runoff, sediment, and pesticide losses from different tilled corn watersheds (Clausen et al., 1996). Furthermore, Kay (1971) reported the use of related compounds in increasing yield and quality of range forage (Kay, 1971).
Pharmaceutical Research
- Although direct references to this compound in pharmaceutical research are limited, its structural relatives have been investigated. For instance, Drews (2000) discussed the role of chemistry in drug discovery, highlighting the importance of molecular structures similar to this compound in developing new medications (Drews, 2000).
Mecanismo De Acción
Target of Action
This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.
Biochemical Pathways
Given its use in proteomics research , it may influence pathways involving protein synthesis, modification, or degradation.
Pharmacokinetics
Its physical properties such as its solid state, room temperature storage, and predicted boiling point and density may influence its bioavailability.
Result of Action
As a biochemical used in proteomics research , it may influence protein-related processes in cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-isobutylpropanamide . Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects.
Análisis Bioquímico
Biochemical Properties
2-chloro-N-isobutylpropanamide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity. For instance, this compound may act as an inhibitor or activator of certain enzymes, altering the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic activities within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can result in the inhibition or activation of enzymes, leading to changes in gene expression and subsequent cellular responses . The compound’s ability to bind to particular sites on enzymes or proteins is crucial for its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant response . It is crucial to determine the optimal dosage to avoid toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can affect metabolic flux and alter the levels of certain metabolites within the cell . Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are critical for its biochemical activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . The subcellular localization of this compound is essential for understanding its precise role in cellular processes .
Propiedades
IUPAC Name |
2-chloro-N-(2-methylpropyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-5(2)4-9-7(10)6(3)8/h5-6H,4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACYGWNELUVMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607187 | |
| Record name | 2-Chloro-N-(2-methylpropyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87603-45-0 | |
| Record name | 2-Chloro-N-(2-methylpropyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2-methylpropyl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Ethoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B1369414.png)

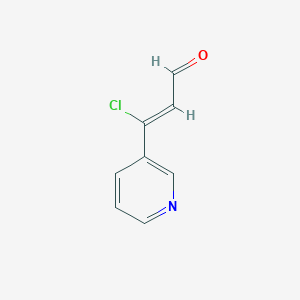
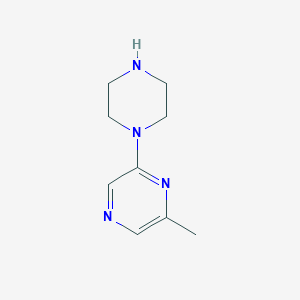

![4-[3-Phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile](/img/structure/B1369429.png)

